Dual α3β4/α4β2 Binding Affinity of CP-601932 Versus α3β4-Preferring PF-4575180
CP-601932 exhibits equipotent high-affinity binding to both human α3β4 and α4β2 nAChRs (Ki = 21 nM for both subtypes), whereas the closely related analog PF-4575180 shows strong preference for α3β4 (Ki = 4.2 nM) with negligible affinity for α4β2 (Ki > 1195 nM) [1]. Varenicline, a clinically approved smoking cessation aid, demonstrates the inverse selectivity profile: sub-nanomolar affinity for α4β2 (Ki = 0.3 nM) and lower affinity for α3β4 (Ki = 74.7 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | α3β4: 21 ± 28 nM; α4β2: 21 ± 19 nM |
| Comparator Or Baseline | PF-4575180: α3β4 = 4.2 ± 0.9 nM; α4β2 > 1195 ± 475 nM. Varenicline: α3β4 = 74.7 ± 6.2 nM; α4β2 = 0.3 ± 0.02 nM |
| Quantified Difference | PF-4575180 affinity for α3β4 is ~5-fold higher than CP-601932 but lacks α4β2 affinity. Varenicline has ~250-fold higher affinity for α4β2 than CP-601932 but ~3.5-fold lower affinity for α3β4. |
| Conditions | Human α3β4 and α4β2 nAChR subtypes expressed in HEK293 cells |
Why This Matters
The balanced dual-affinity profile of CP-601932 distinguishes it from both α3β4-selective tools (PF-4575180) and α4β2-preferring clinical agents (varenicline), making it uniquely suited for investigating nAChR mechanisms in alcohol use disorder models where both subtypes are implicated.
- [1] Chatterjee S, et al. Table 1: Binding Affinities, Functional Potencies, and Intrinsic Efficacies vs ACh of CP-601932, PF-4575180, and Varenicline at Human α3β4 and α4β2 nAChRs Subtypes Expressed in HEK293 Cells. Neuropsychopharmacology. 2011 Feb;36(3):603-15. View Source
